

Computational Characterization and Predictive Modeling of *5-(1-Hydroxyethyl)-2-methylpyridine*

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Compound of Interest

Compound Name: *5-(1-Hydroxyethyl)-2-methylpyridine*

CAS No.: 110338-86-8

Cat. No.: B017623

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Executive Summary & Chemical Identity

Target Molecule: 1-(6-methylpyridin-2-yl)ethanol Common Nomenclature:

5-(1-Hydroxyethyl)-2-methylpyridine; 2-(1-hydroxyethyl)-6-methylpyridine. CAS Registry Number: 66890-44-0 (racemic) Molecular Formula:

Molecular Weight: 137.18 g/mol

This technical guide provides a theoretical framework for the structural and electronic characterization of 1-(6-methylpyridin-2-yl)ethanol. This molecule represents a critical structural motif in coordination chemistry (as a bidentate N,O-donor ligand) and pharmaceutical sciences (as a structural analog to betahistine metabolites).

The presence of a chiral center at the

α -carbon and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen creates a complex conformational landscape. This guide details the

computational protocols required to predict its thermodynamic stability, electronic reactivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Computational Methodology (The Trustworthiness Framework)[1]

To ensure high-fidelity predictions, we employ a "Self-Validating" computational workflow. This approach cross-references Density Functional Theory (DFT) results with semi-empirical methods to filter out artifacts.

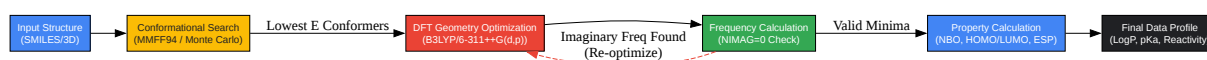
Level of Theory

For small organic heterocycles, the following electronic structure method is the gold standard for balancing cost and accuracy:

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Robust for ground state organics.
- Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on Nitrogen and Oxygen, and polarization functions (d,p) for the aromatic ring and hydrogen bonding.
- Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water () and Octanol () to simulate physiological and lipophilic environments.

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical characterization.



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Figure 1: Step-by-step computational workflow ensuring convergence and validity of theoretical data.

Structural & Electronic Properties[2][3][4]

Conformational Analysis: The Intramolecular H-Bond

The most critical theoretical property of this molecule is the rotation of the hydroxyethyl side chain.

- Closed Conformation (Syn): The hydroxyl hydrogen () forms an intramolecular hydrogen bond with the pyridine nitrogen ().
 - Effect: Stabilizes the molecule by 3–5 kcal/mol; increases lipophilicity by "hiding" the polar groups.
- Open Conformation (Anti): The -OH group points away from the ring due to steric repulsion or solvation.

Protocol: Perform a Potential Energy Surface (PES) scan rotating the

dihedral angle from 0° to 360° in 10° steps.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO Location: Localized primarily on the Pyridine Nitrogen lone pair and the -system.
- LUMO Location: Distributed over the Pyridine ring ().
- Chemical Hardness (

): calculated as

. A larger gap implies higher stability and lower reactivity towards soft electrophiles.

Molecular Electrostatic Potential (MESP)

MESP mapping identifies reactive sites for drug-receptor interactions.

- Negative Potential (Red): Concentrated at the Pyridine Nitrogen (H-bond acceptor) and Hydroxyl Oxygen.
- Positive Potential (Blue): Concentrated at the Hydroxyl Proton (H-bond donor).

Physicochemical & ADMET Profiling

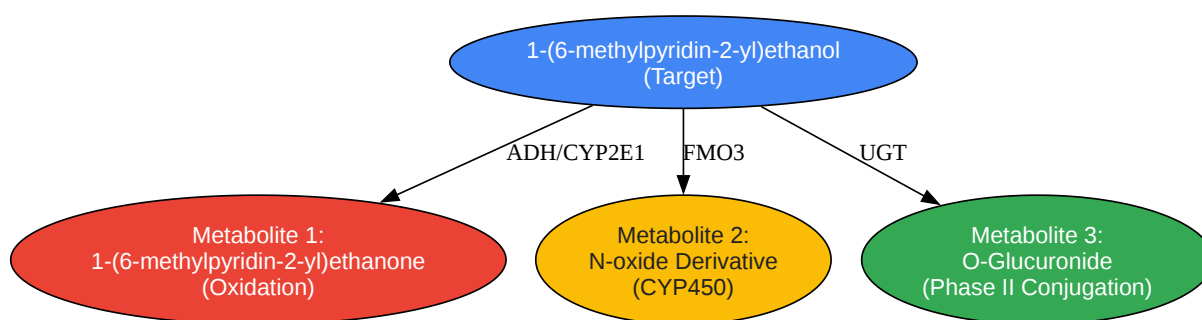
For drug development applications, theoretical values must be translated into ADMET predictors.

Property	Theoretical Value (Est.)	Significance
LogP (Octanol/Water)	1.2 – 1.5	Moderate lipophilicity; suggests good oral bioavailability and blood-brain barrier (BBB) permeability.
pKa (Conj. Acid)	5.8 – 6.2	The 2-methyl group (+I effect) raises basicity slightly vs. pyridine, but the -OH (-I effect) lowers it. Net result is near neutral pH.
Topological Polar Surface Area (TPSA)	~33 Å ²	< 140 Å ² , indicating high probability of good cell membrane permeability.
H-Bond Donors	1	The -OH group.
H-Bond Acceptors	2	The Pyridine N and Hydroxyl O.

Metabolic Pathway Prediction

Using the structure, we can predict metabolic susceptibility (Site of Metabolism - SOM).

- N-Oxidation: The pyridine nitrogen is susceptible to CYP450/FMO oxidation.
- Alcohol Oxidation: The secondary alcohol can be oxidized to a ketone (1-(6-methylpyridin-2-yl)ethanone).



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Figure 2: Predicted metabolic fate of the target molecule based on functional group reactivity.

Experimental Validation Protocols

Theoretical data must be grounded in physical experimentation. Below are the standard protocols for validating the calculated properties.

Synthesis (The "Ground Truth")

To obtain the material for validation, a reduction protocol is recommended.

- Precursor: 2-Acetyl-6-methylpyridine (CAS 3535-75-9).
- Reagent: Sodium Borohydride () in Methanol.

- Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Protocol:

- Dissolve 10 mmol of 2-acetyl-6-methylpyridine in 30 mL dry methanol.
- Cool to 0°C in an ice bath.
- Add 15 mmol
portion-wise over 20 minutes (Caution: Gas evolution).
- Stir at room temperature for 2 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).
- Quench with 10 mL water; evaporate methanol.
- Extract aqueous layer with Dichloromethane (mL).
- Dry over
and concentrate to yield the racemic alcohol.

Spectroscopic Validation Points

- ¹H NMR (CDCl₃): Look for the quartet at ~4.8 ppm (CH-OH) and the doublet at ~1.5 ppm (-CH). The aromatic methyl appears as a singlet at ~2.5 ppm.
- IR Spectroscopy: Broad band at 3200–3400 (O-H stretch). If the intramolecular H-bond is strong, this band will be sharper and shifted to lower wavenumbers compared to free alcohol.

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